Lewisite 3
Description
Properties
CAS No. |
40334-70-1 |
|---|---|
Molecular Formula |
C6H6AsCl3 |
Molecular Weight |
259.4 g/mol |
IUPAC Name |
tris[(E)-2-chloroethenyl]arsane |
InChI |
InChI=1S/C6H6AsCl3/c8-4-1-7(2-5-9)3-6-10/h1-6H/b4-1+,5-2+,6-3+ |
InChI Key |
AOAVIJUEFJPSAI-GZDDRBCLSA-N |
Isomeric SMILES |
C(=C/[As](/C=C/Cl)/C=C/Cl)\Cl |
Canonical SMILES |
C(=C[As](C=CCl)C=CCl)Cl |
physical_description |
This material is a chemical weapon or chemical weapon impurity that is similar to the chemical weapon lewisite. See the chemical datasheet for lewisite for more information. |
Origin of Product |
United States |
Historical Development of Lewisite Chemical Science
Early Synthetic Discoveries and Characterization by Julius Arthur Nieuwland (1904)
The first synthesis of the compound that would later be known as Lewisite was an accidental discovery by Julius Arthur Nieuwland, a Belgian-born priest and doctoral candidate in chemistry at the Catholic University of America. historynet.comnd.edu In 1903, while researching the reactions of acetylene (B1199291) for his Ph.D. thesis, Nieuwland combined acetylene gas with arsenic trichloride (B1173362) in the presence of an aluminum chloride catalyst. historynet.combritannica.com The reaction produced a black, gummy, and volatile substance with a penetrating and nauseating odor. historynet.comnd.edu
This newly synthesized compound was so toxic that exposure to it made Nieuwland seriously ill, requiring several days of hospitalization. historynet.comwikipedia.org Due to the extreme poisonous properties of the substance, he suspended further investigation into it. nd.edubritannica.com Nieuwland documented the reaction in a brief paragraph in his 1904 dissertation, "Some Reactions of Acetylene," but did not pursue it further. nd.eduwikipedia.orgbris.ac.uk The synthesis he discovered produces primarily 2-chlorovinylarsonous dichloride (Lewisite 1), but also bis(2-chlorovinyl)arsinous chloride (Lewisite 2) and tris(2-chlorovinyl)arsine (Lewisite 3) as byproducts when multiple acetylene molecules add to the arsenic center. wikipedia.orgwikipedia.org
Table 1: Key Figures in the Early History of Lewisite
| Name | Role | Key Contribution | Time Period |
|---|---|---|---|
| Rev. Julius Arthur Nieuwland | Chemist, Professor | First to synthesize the Lewisite compounds in a laboratory setting. | 1904 |
| Capt. Winford Lee Lewis | Chemist, U.S. Army | Rediscovered and weaponized the compound, which was then named after him. | 1917-1918 |
| Rev. John Griffin | Chemistry Advisor | Directed Winford Lee Lewis to Nieuwland's doctoral thesis. | 1918 |
Subsequent Research and Development by Winford Lee Lewis (1917-1918)
More than a decade after Nieuwland's discovery, the entry of the United States into World War I created an urgent need for new chemical warfare agents. nd.edu In 1917, the U.S. established a chemical warfare research program, with a key laboratory located at the American University Experimental Station. historynet.comnih.gov Captain Winford Lee Lewis, a chemist who had been an associate professor at Northwestern University, was brought in to direct a unit at Catholic University tasked with developing novel arsenic-based gases. historynet.comwikipedia.org
In April 1918, Nieuwland's former thesis advisor, Rev. John Griffin, drew Lewis's attention to the paragraph in Nieuwland's 1904 dissertation describing the highly toxic substance. historynet.comwikipedia.org Lewis and his team began to investigate and refine the compound. historynet.com Initial attempts to purify the substance by distillation resulted in violent explosions. nd.eduwikipedia.org However, Lewis eventually succeeded in producing a more stable, oily liquid by washing the crude product with hydrochloric acid. wikipedia.org This purified compound, a mixture including this compound, was found to be a powerful vesicant (blistering agent) and lung irritant, and was subsequently named "Lewisite" in his honor. historynet.comnd.educdc.gov
Evolution of Lewisite Production and Research Programs during Global Conflicts
Recognizing its military potential, the U.S. government rushed Lewisite into production in 1918. historynet.com A top-secret production facility, nicknamed "The Mousetrap," was established in Willoughby, Ohio, and began operations on November 1, 1918. wikipedia.orgtime.com However, the war ended just days later, and the first shipment of Lewisite was never used in combat; it was subsequently dumped into the sea. time.comuxoinfo.com
Despite not being used in World War I, interest in Lewisite continued. The U.S. was particularly interested in it because, unlike mustard gas, it was not flammable. wikipedia.org During the interwar period, the U.S. Army's Medical Research Division continued toxicological studies on Lewisite. nih.gov
During World War II, large-scale production of Lewisite was undertaken by several nations, including the United States, Great Britain, Germany, the Soviet Union, and Japan. historynet.comenvironics.firesearchgate.net The U.S. Army Chemical Corps produced approximately 20,000 tons of Lewisite during the war. researchgate.netacs.org While major combatants did not deploy chemical weapons against each other, Japan used Lewisite and mustard gas during its conflict with China. historynet.comenvironics.fi One suspected Lewisite attack in October 1941 at Ichang in the Yangtze Valley reportedly caused thousands of Chinese casualties. historynet.comtime.comenvironics.fi
Table 2: Timeline of Key Events
| Year | Event | Significance |
|---|---|---|
| 1904 | Julius Arthur Nieuwland synthesizes Lewisite compounds while working on his Ph.D. | The first known creation of the substance. |
| 1917-1918 | Winford Lee Lewis rediscovers, purifies, and weaponizes the compound. | Lewisite is named and prepared for military use in WWI. |
| 1918 | U.S. begins mass production of Lewisite. | Production comes too late for the agent to be used in WWI. |
| WWII | The U.S., U.K., Germany, Soviet Union, and Japan produce Lewisite. | The agent is stockpiled by major powers; Japan uses it in China. |
| 1940 | British Anti-Lewisite (BAL) is first synthesized. | Development of an effective antidote. |
| 1950s | Lewisite is declared obsolete by the U.S. military. | Stockpiles are largely neutralized and disposed of at sea. |
| 1997 | The Chemical Weapons Convention enters into force. | International treaty mandates the destruction of all Lewisite stockpiles. |
Post-Conflict Research Trajectories and International Chemical Weapons Conventions
After World War II, the military utility of Lewisite was re-evaluated. Field trials demonstrated that it was difficult to achieve casualty-producing concentrations in humid conditions due to its rate of hydrolysis. wikipedia.org Furthermore, the development of an effective antidote, British anti-lewisite (dimercaprol or BAL), in the 1940s was believed to reduce its combat effectiveness. historynet.comnd.edu As a result, the United States declared Lewisite obsolete in the 1950s and disposed of most of its stockpiles by neutralizing them with bleach and dumping them into the ocean. historynet.comwikipedia.org
The global effort to control chemical weapons culminated in the Chemical Weapons Convention (CWC) of 1993, which entered into force in 1997. wikipedia.org Lewisite is listed as a Schedule 1 substance, a category for chemicals that have little to no peaceful use and pose a high risk. nih.gov The convention banned the production of quantities greater than 100 grams per year and mandated the destruction of all existing stockpiles. wikipedia.org When the treaty took effect, the worldwide declared stockpiles of Lewisite amounted to 6,747 tonnes. wikipedia.org By the end of 2015, 98% of these declared stockpiles had been verifiably destroyed under the supervision of the Organisation for the Prohibition of Chemical Weapons (OPCW). wikipedia.orgenvironics.fi
Synthetic Pathways and Precursor Chemistry of Lewisite 3
Fundamental Reaction Mechanisms for Lewisite Series Production
The primary method for synthesizing the Lewisite series involves the catalytic addition of acetylene (B1199291) to arsenic trichloride (B1173362). This reaction can proceed in a stepwise manner, leading to the formation of L-1, L-2, and L-3.
The synthesis of the Lewisite series is typically achieved by the catalytic reaction between arsenic trichloride (AsCl₃) and acetylene (C₂H₂). wikipedia.orgresearchgate.netoup.comnih.gov This addition reaction is catalyzed by various substances, with mercuric chloride (HgCl₂) in hydrochloric acid being a commonly described catalyst. wikipedia.orgresearchgate.netgoogle.comacs.orgnih.gov Other catalysts, such as anhydrous aluminum chloride (AlCl₃), cuprous cyanide, and cuprous chloride, have also been employed. researchgate.netgoogle.comnih.govyoutube.com The reaction involves the successive addition of acetylene molecules to the arsenic center of arsenic trichloride. google.com
The initial addition of one molecule of acetylene to arsenic trichloride yields Lewisite 1 (2-chlorovinyldichloroarsine). wikipedia.orgoup.comgoogle.comnih.govrsc.org This is represented by the general reaction:
AsCl₃ + C₂H₂ → ClCH=CHAsCl₂ (Lewisite 1)
The rate of this acetylene fixation is influenced by factors such as the concentrations of the catalyst and hydrogen chloride, temperature, and the rate of acetylene inflow. google.com The use of promoters, such as antimony trichloride, can further increase the reaction rate by enhancing the catalytic activity of mercuric chloride. google.com Anhydrous aluminum chloride is noted as a highly active catalyst, but its use can lead to complicated and potentially dangerous reactions with undesired side products and even explosions. google.com
Lewisite 3 (tris(2-chlorovinyl)arsine) is formed as a byproduct of the Lewisite synthesis when multiple molecules of acetylene add to the arsenic trichloride molecule. wikipedia.orggoogle.comnih.gov Following the formation of Lewisite 1, a second addition of acetylene can occur, leading to Lewisite 2 (bis(2-chlorovinyl)chloroarsine). wikipedia.orgoup.comgoogle.comnih.govrsc.org
ClCH=CHAsCl₂ + C₂H₂ → (ClCH=CH)₂AsCl (Lewisite 2)
A third addition of acetylene to Lewisite 2 results in the formation of this compound (tris(2-chlorovinyl)arsine). wikipedia.orgoup.comgoogle.comnih.govrsc.org
(ClCH=CH)₂AsCl + C₂H₂ → (ClCH=CH)₃As (this compound)
Thus, L-3 is the product of the addition of three acetylene units to the arsenic center of the initial arsenic trichloride molecule. google.com The Lewisite produced from the reaction of arsenic trichloride and acetylene is typically a mixture of L-1, L-2, and L-3, along with unreacted arsenic trichloride and other impurities. oup.comnih.govrsc.orgcoloradosos.gov The ratio of these products is dependent on the specific reaction conditions employed. rsc.org For example, weapons-grade Lewisite has been reported to contain this compound in relatively low yields, typically less than 0.2% to 12%, while L-1 is the predominant product with yields often exceeding 65%. oup.comnih.govrsc.org
The formation of L-3 as a byproduct highlights the sequential nature of the acetylene addition to the arsenic center during the synthesis of the Lewisite series.
Precursor Chemical Analysis: Role of Arsenic Trichloride in Synthesis
Arsenic trichloride (AsCl₃) is a critical precursor in the synthesis of the Lewisite series. researchgate.netoup.comnih.govcoloradosos.govdtic.milwikipedia.orgnih.gov It serves as the source of the arsenic atom around which the Lewisite molecule is built through the addition of chlorovinyl groups derived from acetylene. AsCl₃ is a colorless oily liquid that reacts with acetylene in the presence of a suitable catalyst to initiate the formation of the Lewisite compounds. wikipedia.orggoogle.comwikipedia.orgnih.gov
Arsenic trichloride itself can be prepared through various methods, including the reaction of arsenic(III) oxide with hydrogen chloride or sulfur monochloride, or by the chlorination of arsenic. wikipedia.org Its purity and properties are important factors influencing the efficiency and outcome of the Lewisite synthesis. google.com Unreacted arsenic trichloride is often present as an impurity in synthesized Lewisite mixtures. oup.comnih.govrsc.org
Advanced Synthetic Process Research Methodologies
Research into the synthetic processes for Lewisite has historically focused on optimizing reaction conditions to favor the production of Lewisite 1, the primary vesicant component, while minimizing undesired byproducts like L-2 and L-3, although their formation is inherent to the reaction mechanism. oup.comgoogle.comnih.govrsc.org Methodologies have included investigating different catalysts and promoters to improve yield and reaction rate. google.comacs.org Studies have also examined the effect of solvent systems and reaction temperatures on product distribution. google.com
While detailed methodologies for "advanced" synthesis of this compound specifically are not extensively documented in publicly available sources due to its nature as a chemical warfare agent byproduct, research in this area would typically involve:
Catalyst Screening and Optimization: Exploring novel catalysts or catalyst systems that could potentially alter the product distribution or improve the selectivity towards specific Lewisite isomers or homologs.
Reaction Parameter Studies: Detailed investigation of the influence of temperature, pressure, reactant ratios, and reaction time on the yields of L-1, L-2, and L-3.
Mechanistic Investigations: Studying the precise step-by-step chemical reactions and intermediates involved in the sequential addition of acetylene to the arsenic center to better understand how the formation of L-2 and L-3 occurs and how it might be controlled.
Process Engineering: Developing continuous or semi-batch processes that allow for better control over reaction conditions and potentially offer improved efficiency and safety compared to traditional batch methods. acs.org
Analytical Method Development: Utilizing advanced analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), to accurately identify and quantify the different components in the reaction mixture, including L-1, L-2, L-3, and impurities. oup.comrsc.orgdtic.milarmyacademy.ro These methods are crucial for monitoring reaction progress and evaluating the effectiveness of different synthetic approaches.
Molecular Structure and Stereochemical Investigations of Lewisite 3
Isomeric Composition within Lewisite Mixtures (L-1, L-2, L-3)
Lewisite, as a chemical warfare agent, is generally not a single pure compound but rather a mixture of related organoarsenic compounds. wikipedia.orgoup.comchemeurope.com These components, often referred to as Lewisite 1 (L-1), Lewisite 2 (L-2), and Lewisite 3 (L-3), differ in the number of 2-chlorovinyl groups attached to the arsenic atom. wikipedia.orgwikipedia.orgchemeurope.com
Lewisite 1 (L-1): (2-chlorovinyl)dichloroarsine (ClCH=CH)AsCl₂. This is typically the predominant component in weapons-grade Lewisite. wikipedia.orgoup.comupb.ro
Lewisite 2 (L-2): bis(2-chlorovinyl)chloroarsine ((ClCH=CH)₂AsCl). This is a byproduct formed during the synthesis of L-1. wikipedia.orgwikipedia.orgupb.ro
This compound (L-3): tris(2-chlorovinyl)arsine ((ClCH=CH)₃As). This compound is also formed as a byproduct in the reaction that produces Lewisite 1. wikipedia.orgupb.ro
The relative proportions of these isomers in Lewisite mixtures can vary depending on the manufacturing process. In weapons-grade Lewisite munitions, the average composition has been reported to be approximately 64.0% by weight of L-1, 28.5% L-2, and less than 0.2% L-3, with the remainder being impurities such as unreacted arsenic trichloride (B1173362). oup.com Another source indicates a typical ratio of Lewisite 1, 2, and 3 in mixtures as approximately 90:9:1, respectively. researchgate.net this compound is generally present in smaller quantities in these mixtures compared to L-1 and L-2. oup.comupb.ro
Here is a table summarizing typical isomeric composition data found in Lewisite mixtures:
| Component | Chemical Formula | Approximate Weight Percentage in Weapons-Grade Lewisite oup.com | Approximate Ratio in Lewisite Mixtures researchgate.net |
| Lewisite 1 (L-1) | C₂H₂AsCl₃ | 64.0% | 90 |
| Lewisite 2 (L-2) | C₄H₄AsCl₂ | 28.5% | 9 |
| This compound (L-3) | C₆H₆AsCl₃ | < 0.2% | 1 |
It is worth noting that a "geminal" isomer, dichloro(1-chlorovinyl)arsine, has also been identified in Lewisite mixtures, although typically in very low amounts (<1%). researchgate.net
Stereoisomeric Considerations of Lewisite Components (e.g., (E) and (Z) Isomers)
The presence of the 2-chloroethenyl group in Lewisite compounds introduces the possibility of geometric isomerism (stereoisomerism) around the carbon-carbon double bond. ontosight.aisavemyexams.com This leads to the existence of (E) and (Z) isomers for each chlorovinyl group. savemyexams.com
For Lewisite 1, with one chlorovinyl group, both cis (Z) and trans (E) isomers exist. wikipedia.orgnih.govnih.gov The trans isomer is generally reported to be the predominant form and is considered the most stable. wikipedia.orgoup.com In aqueous solutions, the cis isomer of Lewisite 1 can undergo photoconversion to the trans isomer. nih.gov
Lewisite 2, having two chlorovinyl groups, can exist as cis,cis, cis,trans, and trans,trans stereoisomers. Similarly, this compound, with three chlorovinyl groups, can exist in various stereoisomeric forms depending on the configuration (E or Z) of each double bond. ontosight.ainih.gov For this compound, the preferred IUPAC name tris[(E)-2-chloroethen-1-yl]arsane suggests that the all-trans ((E,E,E)) isomer is a significant or defined form. smolecule.com Other stereoisomers like (E,E,Z)-Lewisite 3 are also recognized. ontosight.ainih.govncats.io
Studies using techniques like GC-MS and NMR have been employed to identify the specific stereoisomers present in Lewisite mixtures. upb.roffi.no For instance, analysis of a munition-grade Lewisite mixture identified trans-Lewisite 1, all-trans-Lewisite 2, and all-trans-Lewisite 3 as main constituents, with NMR confirming the all-trans stereochemistry for Lewisite 2 and this compound in that particular mixture. ffi.no
Theoretical and Experimental Conformational Analysis
Conformational analysis studies the spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. imperial.ac.ukic.ac.uk For Lewisite compounds, both theoretical calculations and experimental methods have been used to investigate their preferred conformations and the relative stabilities of different isomers. wikipedia.orgoup.comresearchgate.netresearchgate.netresearchgate.netoup.com
Theoretical studies, often employing ab initio calculations and Density Functional Theory (DFT), have been valuable in understanding the molecular structure and stability of Lewisite isomers due to the toxicity of the compounds which can make experimental studies challenging. researchgate.netresearchgate.netresearchgate.net These computational methods have predicted that the trans-Lewisite 1 isomer is more stable than the cis isomer. wikipedia.orgoup.comresearchgate.net The energy difference between the trans and cis isomers of Lewisite 1 has been calculated to be approximately 0.6 kcal mol⁻¹. researchgate.net The geminal isomer has been calculated to be about 1 kcal mol⁻¹ higher in energy than the trans form. researchgate.net
Computational studies have also investigated the conformation around the carbon-arsenic bond, suggesting that the lone pair on the arsenic atom is approximately aligned with the vinyl group in the most stable conformation of trans-Lewisite 1. wikipedia.org
Experimental techniques, such as spectroscopy (e.g., NMR, GC-MS), provide data that can be compared with theoretical predictions to validate computational models and confirm the presence and structure of specific isomers and conformers in Lewisite samples. upb.roffi.noresearchgate.netoup.comresearchgate.net For example, calculated bond angles and distances for trans-Lewisite 1 have shown good agreement with experimental values. researchgate.net
While this compound is present in lower concentrations in typical mixtures, its molecular structure with three rotatable carbon-arsenic bonds and the possibility of E/Z isomerism on each vinyl group suggests a complex conformational landscape. Theoretical calculations would be particularly useful in exploring the various possible conformers and their relative energies for this compound.
Theoretical Chemical Reactivity and Computational Modeling of Lewisite 3
Quantum Chemical Approaches to Molecular Structure and Stability (e.g., Density Functional Theory)
A comprehensive DFT study examined the structure of Lewisite stereoisomers, including Lewisite 3, using the B3LYP functional with the 6-311++G(3df,3pd) basis set. researchgate.net This level of theory is commonly used in computational chemistry for its balance of accuracy and computational cost, and it has been shown to yield results in good agreement with experimental data for related compounds. researchgate.netniscpr.res.in The optimized geometry obtained from DFT calculations provides a theoretical representation of the molecule's structure in its lowest energy state.
Frontier Molecular Orbital Analysis (e.g., HOMO-LUMO)
Frontier Molecular Orbital (FMO) analysis, which involves examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a crucial aspect of understanding a molecule's chemical reactivity. The energies and spatial distribution of the HOMO and LUMO provide insights into a molecule's propensity to donate or accept electrons. bhu.ac.inmdpi.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is often correlated with chemical stability and reactivity; a larger gap generally indicates greater stability. mdpi.comrsc.org
In computational studies of Lewisites, including this compound, FMO analysis has been performed to evaluate their electronic properties and potential reactivity. researchgate.net The electrophilicity index, a measure derived from HOMO and LUMO energies, indicates a molecule's tendency to accept electrons. One study reported that a specific isomer of this compound (L3-7) exhibited the minimum electrophilicity index among the Lewisite isomers investigated using DFT calculations. researchgate.net This suggests a potentially different reactivity profile for this compound compared to Lewisite 1 or Lewisite 2 in reactions driven by electrophilic attack.
Spectroscopic Property Predictions and Correlations (e.g., Nuclear Magnetic Resonance, Fourier-Transform Infrared, Raman)
Computational chemistry techniques can predict spectroscopic properties such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Raman spectra. These predicted spectra can be correlated with experimental data to aid in compound identification and structural characterization. researchgate.netniscpr.res.inrsc.orgresearchgate.netcore.ac.uklongdom.org
For Lewisites, including this compound, DFT calculations have been utilized to predict chemical shifts in 1H and 13C NMR spectra, as well as vibrational frequencies corresponding to IR and Raman active modes. researchgate.net The Gauge-Independent Atomic Orbital (GIAO) method is commonly used in conjunction with DFT for accurate NMR chemical shift calculations. researchgate.netcore.ac.uklongdom.org Comparisons between calculated and experimental spectroscopic data for Lewisites have shown good agreement, validating the computational methods used for structural and spectroscopic analysis. researchgate.net
Reaction Mechanism Elucidation using Computational Chemistry
Computational chemistry plays a vital role in elucidating reaction mechanisms by mapping out potential energy surfaces, identifying transition states, and calculating activation energies. This provides a detailed understanding of how reactions proceed at the molecular level. nih.gov
Mechanisms of Chemical Interaction at the Molecular Level
Interaction with Biological Thiol Groups
Trivalent arsenicals, such as Lewisite 1 and Lewisite 2, exhibit a high affinity for sulfhydryl (-SH) groups found in amino acids like cysteine, peptides such as glutathione, and proteins epa.govarmyacademy.romsdmanuals.comchemicalbook.inwikipedia.org. This strong interaction is a cornerstone of their molecular toxicity.
Adduct Formation with Sulfhydryl Moieties
Reactive arsenicals readily react with single thiol groups, but their interaction with vicinal dithiols (two thiol groups in close proximity) is particularly strong, leading to the formation of stable cyclic dithioarsenite adducts sci-hub.se. This reaction involves the displacement of chlorine atoms from the arsenic center by the sulfur atoms of the thiol groups. For Lewisite 1 (ClCH=CHAsCl2), the arsenic atom can react with one or two thiol groups. With vicinal dithiols, a stable five-membered ring structure is typically formed sci-hub.seresearchgate.net.
The formation of these adducts can be represented generally as:
R-AsCl2 + 2 R'-SH → R-As(SR')2 + 2 HCl
where R is the 2-chlorovinyl group and R'-SH represents a molecule with a thiol group. For vicinal dithiols, the reaction is particularly favorable due to the chelation effect.
This adduct formation depletes cellular thiol reserves, such as glutathione, which are critical for maintaining redox balance and detoxifying reactive species nih.gov.
Enzyme Inhibition Mechanisms (e.g., Pyruvate (B1213749) Dehydrogenase, Alcohol Dehydrogenase, Succinic Oxidase)
The binding of arsenicals to thiol groups, particularly vicinal dithiols, is a key mechanism for the inhibition of various enzymes essential for cellular metabolism epa.govarmyacademy.romsdmanuals.com. Enzymes containing lipoic acid, a cofactor with a crucial vicinal dithiol group, are particularly sensitive to arsenical inhibition armyacademy.rosci-hub.seoup.com.
A prime example is the pyruvate dehydrogenase (PDH) complex. PDH is a multienzyme complex that plays a vital role in cellular respiration by converting pyruvate to acetyl-CoA armyacademy.rooup.com. Lipoic acid is covalently bound to a subunit of the PDH complex and cycles between oxidized and reduced (dithiol) forms during catalysis. Reactive arsenicals bind to the dithiol form of lipoic acid, forming a stable ring structure that inactivates the enzyme complex armyacademy.rosci-hub.se. This inhibition disrupts glucose metabolism and ATP production, leading to cellular energy deficiency and potentially cell death armyacademy.ro.
Other enzymes known to be inhibited by arsenicals through interaction with thiol groups include:
Alcohol Dehydrogenase: This enzyme, involved in the metabolism of alcohols, contains critical cysteine residues whose thiol groups can be targeted by arsenicals epa.gov.
Succinic Oxidase (part of the succinate (B1194679) dehydrogenase complex): This enzyme, involved in the citric acid cycle and electron transport chain, can also be inhibited by arsenical binding to thiol groups, further impairing cellular respiration epa.gov.
Hexokinase and Succinate Dehydrogenase: These enzymes are also listed as being inhibited by Lewisite epa.govarmyacademy.ro.
The inhibition of these vital enzymes cripples cellular energy production and disrupts metabolic pathways, contributing significantly to the systemic toxicity observed upon exposure to reactive Lewisite compounds armyacademy.ro.
Reactive Oxygen Species (ROS) Generation and Associated Cellular Signaling Pathways
Arsenical compounds, including those in the Lewisite series, are known to induce the generation of reactive oxygen species (ROS) within cells nih.govresearchgate.netfrontiersin.orgnih.govnih.govnih.gov. While the exact mechanisms can be complex and may vary depending on the specific arsenical species and cellular context, several pathways are implicated.
One significant mechanism involves the interaction of arsenicals with mitochondria, the primary site of cellular respiration researchgate.netfrontiersin.orgnih.gov. Arsenicals can interfere with the electron transport chain (ETC) within mitochondria, particularly at complexes I and III, leading to the leakage of electrons and the subsequent formation of superoxide (B77818) anions (O2•-) researchgate.netfrontiersin.org. This increased ROS production can overwhelm the cell's antioxidant defense systems, resulting in oxidative stress.
Furthermore, the metabolic transformation of arsenical compounds within the cell can also lead to the generation of ROS researchgate.netfrontiersin.org.
The excessive generation of ROS can cause direct oxidative damage to cellular macromolecules, including lipids, proteins, and DNA researchgate.netnih.gov. Beyond direct damage, ROS also act as signaling molecules, and their dysregulation by arsenicals can alter various cellular signaling pathways researchgate.netnih.govnih.govosti.gov. These pathways are involved in a wide range of cellular processes, including inflammation, apoptosis (programmed cell death), cell proliferation, and differentiation researchgate.netnih.govnih.gov.
Examples of signaling pathways affected by arsenical-induced ROS include:
Nrf2-ARE pathway: This pathway is a key regulator of the cellular antioxidant response. Arsenicals can activate Nrf2, leading to the induction of antioxidant enzymes, as a protective mechanism against oxidative stress researchgate.netnih.govnih.gov. However, chronic arsenic exposure can also dysregulate this pathway nih.govnih.gov.
MAPK signaling pathways (ERK, JNK, p38): These pathways are involved in various cellular responses, including stress responses, inflammation, and apoptosis. Arsenicals and the ROS they generate can activate these kinases, contributing to cellular injury and inflammation nih.gov.
NF-κB signaling pathway: NF-κB is a transcription factor that plays a central role in inflammatory and immune responses. Arsenical-induced ROS can activate NF-κB, leading to the production of pro-inflammatory mediators nih.gov.
The interplay between arsenical-induced ROS generation and the modulation of these signaling pathways contributes significantly to the inflammatory responses, tissue damage, and other toxic effects associated with Lewisite exposure nih.govresearchgate.net.
Chelation Chemistry and Antidote Research at the Molecular Scale
The strong affinity of trivalent arsenicals for thiol groups forms the basis for chelation therapy as an antidote strategy. Chelating agents containing multiple thiol groups can compete with biological thiols for binding to the arsenic center, forming stable, non-toxic complexes that can be excreted from the body wikipedia.orgnih.govmhmedical.com.
Dithiol-Lewisite Chelation Complexes (e.g., British Anti-Lewisite - BAL)
British Anti-Lewisite (BAL), also known as dimercaprol (B125519) (2,3-dimercapto-1-propanol), was specifically developed as an antidote for Lewisite during World War II nih.govmhmedical.commedlink.com. BAL is a dithiol compound, possessing two sulfhydryl groups in close proximity mhmedical.commedlink.com. These vicinal thiols allow BAL to form a stable, five-membered ring chelation complex with the trivalent arsenic atom of Lewisite (primarily Lewisite 1) researchgate.net.
The chelation reaction effectively sequesters the arsenic, preventing it from binding to and inhibiting essential endogenous thiol-containing molecules and enzymes mhmedical.commedlink.com. The resulting BAL-arsenic complex is more water-soluble than Lewisite and can be more readily excreted from the body, primarily in the urine mhmedical.com.
Other dithiol chelating agents, such as meso-2,3-dimercaptosuccinic acid (DMSA) and 2,3-dimercaptopropane sulfonic acid (DMPS), have also been developed and used in the treatment of heavy metal poisoning, including arsenic wikipedia.orgoup.com. These agents also utilize their vicinal thiol groups to form stable complexes with arsenicals wikipedia.orgoup.com.
Kinetic and Thermodynamic Aspects of Chelation Reactions
The effectiveness of chelation therapy depends on the kinetic and thermodynamic properties of the interaction between the chelating agent and the arsenical. Chelating agents like BAL, DMSA, and DMPS are designed to have a higher affinity for trivalent arsenic than biological thiols wikipedia.orgmedlink.com.
Thermodynamically, the formation of the stable cyclic dithioarsenite complex with dithiols is highly favorable due to the chelation effect, which provides a significant entropic advantage compared to binding with monodentate thiols researchgate.net. The As(III)-thiolate bond formation is also favored by exothermic enthalpy changes researchgate.net. Studies have shown that arsenite and monomethylarsenite form stable complexes with dithiols like dihydrolipoic acid and DMSA, with high stability constants (beta values) researchgate.net.
Kinetically, a rapid reaction between the chelating agent and the arsenical is crucial for effective antidotal action. Administering the chelating agent promptly after exposure allows it to compete effectively with biological targets for arsenic binding, minimizing the extent of enzyme inhibition and tissue damage medlink.com. The rate of complex formation is influenced by factors such as pH, the concentration of the reactants, and the specific chemical structures involved.
While the detailed kinetics and thermodynamics for Lewisite 3 specifically are less studied due to its lower reactivity via these mechanisms, the principles of dithiol chelation of trivalent arsenic are well-established and apply to Lewisite 1 and Lewisite 2, which are the primary toxic components of the Lewisite mixture.
Hydrolytic Decomposition and Related Chemical Transformations
This compound, like other arsenous chlorides, undergoes hydrolysis in the presence of water. While Lewisite 1 is known to hydrolyze to form hydrochloric acid and chlorovinylarsenous oxide (Lewisite oxide), information specifically detailing the hydrolysis of this compound is less readily available in the provided sources wikipedia.orgopcw.orgcdc.gov. However, the general behavior of arsenous chlorides suggests that hydrolysis would involve the cleavage of the arsenic-chlorine bonds by water molecules.
For Lewisite 1, the hydrolysis reaction is accelerated in alkaline solutions and can lead to the formation of acetylene (B1199291) and trisodium (B8492382) arsenate wikipedia.orgcdc.gov. Lewisite 1's hydrolysis is described as rapid for vapors or when dissolved, but limited by its low aqueous solubility nrt.org. The hydrolysis products of Lewisite 1 include hydrochloric acid (HCl) and arsenic (III) compounds such as 2-chlorovinyl arsenous acid (CVAA), which is the hydrated form of 2-chlorovinylarsine oxide nrt.orgarmyacademy.ro. CVAA is stated to exist exclusively in aqueous solution armyacademy.ro.
While the specific products and kinetics for this compound hydrolysis are not explicitly detailed in the search results, the presence of arsenic-chlorine bonds suggests a similar susceptibility to hydrolysis as observed with Lewisite 1. The reaction would likely yield corresponding arsenous acids or oxides and release hydrochloric acid.
Oxidative Reaction Pathways
Oxidation is a process that can affect chemical warfare agents, particularly when the central atom is not in its maximum oxidation state opcw.org. Arsenic in Lewisite compounds is in the +3 oxidation state opcw.org. Oxidative processes can lead to the conversion of arsenic (III) compounds to arsenic (V) compounds opcw.orgnrt.org.
For Lewisite 1, the hydrolysis product, 2-chlorovinylarsenous oxide (Lewisite oxide), can be further oxidized to 2-chlorovinylarsonic acid (CVAA), where the arsenic atom transitions to a +5 oxidation state opcw.org. This oxidation of Lewisite 1 hydrolysis products can occur in environmental samples over time or during decontamination processes opcw.org.
Oxidative decontamination methods have been explored for Lewisite. For instance, aqueous 20 wt% sodium permanganate (B83412) has been found effective in destroying Lewisite fills in recovered munitions dtic.mil. This process resulted in the production of inorganic pentavalent arsenate and various pentavalent organo-arsenicals as reaction products dtic.mil. Solid manganese dioxide was also produced during this reaction dtic.mil.
While direct oxidative reaction pathways for this compound itself are not specifically elaborated upon in the provided text, the general principle of arsenic (III) oxidation to arsenic (V) and the effectiveness of strong oxidizers like permanganate on Lewisite 1 suggest that this compound would also be susceptible to oxidation, leading to the formation of pentavalent arsenic compounds.
Advanced Analytical Methodologies for Detection and Quantification
Chromatographic Separation Techniques
Chromatography is fundamental in isolating Lewisite 3 from interfering substances and other arsenic species, including its breakdown products.
Gas Chromatography (GC) Applications
Gas Chromatography (GC) is a well-established technique for the analysis of volatile and semi-volatile compounds, including chemical warfare agents. GC, particularly when coupled with selective detectors or mass spectrometry, has been applied to Lewisite analysis. This compound can be accurately determined using GC, sometimes without the need for derivatization, especially when using an electron capture detector (ECD). upb.ror-haas.de However, challenges exist in GC analysis of Lewisites due to potential thermal decomposition in heated injectors and adsorption onto active sites within the system. upb.ro
GC/MS has been utilized to identify components in Lewisite mixtures. This compound has been detected as a trace constituent in crude Lewisite samples by GC/MS, with a reported retention time of 16.58 minutes. upb.ro Alcohol derivatization techniques coupled with GC/MS have been explored for the qualitative analysis of Lewisites and their decomposition products. upb.ro Unlike Lewisite 1 and 2, this compound does not react with thiols, which can be a distinguishing factor in derivatization approaches. upb.ror-haas.de GC/MS methods have also been developed for analyzing Lewisite residues in air and urine, achieving detection limits in the nanogram to picogram range. epa.gov
High-Performance Liquid Chromatography (HPLC) Methodologies
High-Performance Liquid Chromatography (HPLC) is particularly effective for separating less volatile or more polar compounds, such as the hydrolysis and oxidation products of Lewisite. HPLC is frequently coupled with sensitive detectors like mass spectrometry or inductively coupled plasma-mass spectrometry (ICP-MS).
HPLC has been applied to the separation of Lewisite degradation products, including 2-chlorovinylarsonous acid (CVAA) and 2-chlorovinylarsonic acid (CVAOA), in various matrices like water and urine. ajol.inforesearchgate.netnih.govoup.com These metabolites serve as important indicators of Lewisite exposure because the parent compound is rarely found in environmental or biological samples due to its reactivity. oup.com
A reported HPLC method using a reversed-phase C18 column enabled the simultaneous quantitative analysis of Lewisite and mustard gas derivatives in water. ajol.info This method achieved good separation of CVAOA and CVAA using a specific eluent composition and pH. ajol.info Linearity was observed over concentration ranges of 5–500 mg/L for CVAOA and 2–500 mg/L for CVAA, with detection limits of 0.001 mg/L and 0.2 mg/L, respectively. ajol.info
LC-MS/MS methods have been developed for the detection and quantification of Lewisite metabolites such as CVAA and CVAOA in urine. oup.comnih.gov These methods often incorporate solid-phase extraction (SPE) for sample preparation and utilize electrospray ionization (ESI) in negative ion mode. oup.comnih.gov Detection limits in the nanogram per milliliter range have been reported for these metabolites using LC-MS/MS. nih.gov
Mass Spectrometric Detection and Quantification (MS, MS-MS, ICP-MS)
Mass spectrometry (MS) is a powerful detection technique that provides structural information and high sensitivity, making it essential for the identification and quantification of this compound and its transformation products. Various MS techniques are employed, often in conjunction with chromatographic separation.
GC-MS is commonly used for the analysis of Lewisites and their derivatives, offering both separation and identification based on characteristic fragmentation patterns. upb.ror-haas.deepa.govnih.gov this compound can be identified by its specific mass spectrum.
LC-MS and LC-MS/MS are widely used for analyzing Lewisite metabolites, particularly CVAA and CVAOA, in complex biological and environmental samples. oup.comepa.govoup.comnih.govnemc.us Tandem mass spectrometry (MS/MS) enhances selectivity and sensitivity by monitoring specific precursor-product ion transitions, thereby reducing matrix interferences. oup.comnih.gov
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is an element-specific detection technique highly sensitive for arsenic determination. ICP-MS is particularly valuable for analyzing arsenic-containing chemical warfare agents like this compound and their degradation products, as it measures total arsenic content or specific arsenic species after chromatographic separation. researchgate.netnih.govoup.comnemc.usunt.eduepa.gov
LC-ICP-MS methods have been developed for the rapid and sensitive determination of Lewisite metabolites such as CVAA and CVAOA in urine and environmental samples. researchgate.netnih.govoup.comnemc.us These methods can achieve low detection limits in the microgram per liter or nanogram per tube range. researchgate.netoup.comnemc.us ICP-MS can also be used to differentiate between various arsenic species after separation, contributing to arsenic speciation analysis. unt.eduepa.gov
Spectroscopic Techniques (e.g., Sub-Terahertz Spectroscopy)
Spectroscopic techniques offer non-destructive and often rapid methods for chemical detection. Sub-Terahertz (sub-THz) spectroscopy is an emerging technique with potential for detecting chemical warfare agents and their decomposition products in the gas phase. researchgate.netresearchgate.net
Preliminary studies have explored the analysis of Lewisite decomposition products in the atmosphere using sub-terahertz non-stationary spectroscopy. researchgate.netresearchgate.net This method aims to identify specific analytical absorption lines of Lewisite and its decomposition products for real-time detection of their vapors in atmospheric air, even at concentrations below the maximum permissible limit. researchgate.netresearchgate.net Sub-THz waves can penetrate various materials, and the unique spectral fingerprint of each substance becomes apparent due to intermolecular and intramolecular transitions at these frequencies. mdpi.com
Arsenic Speciation Analysis (Arsenic(III) and Arsenic(V) in Environmental Samples)
This compound contains arsenic in the +3 oxidation state. Its hydrolysis and oxidation yield various degradation products, including those containing arsenic in both the +3 (arsenous) and +5 (arsenic) oxidation states. oup.comajol.infount.eduarmyacademy.ronrt.org Arsenic speciation analysis, which involves identifying and quantifying the different chemical forms of arsenic in a sample, is crucial for understanding the environmental fate and transport of this compound and for assessing its potential toxicity. unt.edupsu.eduvliz.be
Lewisite degradation products like CVAA (As(III)) and CVAOA (As(V)) are significant markers of Lewisite exposure. oup.comajol.infoarmyacademy.ro Analytical methods capable of differentiating between these species are essential. Chromatographic techniques, particularly HPLC coupled with element-specific detectors like ICP-MS, are commonly used for arsenic speciation analysis in environmental samples. unt.edupsu.edu
Methods have been developed for the identification and quantification of Lewisite degradation products through arsenic (III) and arsenic (V) speciation in solid and aqueous matrices. unt.edu These methods typically involve chromatographic separation followed by ICP-MS detection to determine the concentrations of different arsenic species. unt.eduepa.govpsu.edu Distinguishing between As(III) and As(V) species is critical due to their differing toxicity and environmental behavior. psu.eduosti.gov
Derivatization Strategies for Enhanced Analytical Sensitivity
Derivatization involves chemically modifying an analyte to improve its suitability for analysis, such as increasing volatility for GC, introducing a chromophore for UV detection in HPLC, or enhancing ionization efficiency for MS. Derivatization strategies have been applied to the analysis of Lewisites and their metabolites to improve chromatographic separation, enhance detection sensitivity, or stabilize unstable compounds.
While this compound may not require derivatization for GC/ECD analysis upb.ror-haas.de, its hydrolysis products, such as CVAA, often benefit from derivatization to make them amenable to GC analysis. upb.roarmyacademy.ro Thiols, such as 1,2-ethanedithiol (B43112) (EDT), have been used to derivatize Lewisite 1 and its hydrolysis products, converting them into more volatile and chromatographable species. upb.ror-haas.dearmyacademy.routah.gov However, this compound does not react with thiols. upb.ror-haas.de
Alcohol derivatization techniques have also been investigated for the qualitative analysis of Lewisites and their decomposition products by GC/MS. upb.ro Normal C1-C8 alcohols have been suggested as suitable reagents for this purpose. upb.ro
For the analysis of Lewisite metabolites like CVAA in biological samples, derivatization with reagents such as 1,3-propanedithiol (B87085) has been employed prior to GC-MS analysis. oup.comarmyacademy.ro Derivatization can help stabilize the trivalent arsenic metabolite and improve its chromatographic properties.
Derivatization can also be used in conjunction with extraction techniques, such as hollow-fiber liquid-phase microextraction, to enhance the extraction efficiency and subsequent GC-MS analysis of Lewisite components in aqueous samples. nih.gov
Method Validation and Inter-laboratory Comparisons in Analytical Chemistry
The accurate detection and quantification of this compound and related Lewisite compounds are crucial for various purposes, including environmental monitoring, verification of chemical weapons destruction, and forensic analysis. Analytical methods for Lewisite compounds often face challenges due to their reactivity and the need to differentiate them from other arsenic species dtic.milnemc.us. Method validation and inter-laboratory comparisons are essential to ensure the reliability and robustness of these analytical techniques.
Research has focused on developing and validating methods for the analysis of Lewisite constituents in various matrices, such as water and air samples nemc.usnih.gov. One study reported the applicability of hollow-fibre liquid-phase microextraction followed by gas chromatography-mass spectrometry (GC-MS) for extracting Lewisite 1, Lewisite 2, this compound, and arsenic trichloride (B1173362) from aqueous samples nih.gov. The method parameters were optimized, and validation included assessing linearity, reproducibility, and limit of detection nih.gov. A linear range between 0.002 and 0.2 µg/mL was established for the Lewisites, with good square regression coefficients (0.9955-0.9992). Good reproducibility was reported with relative standard deviations (RSDs) ranging from 8 to 10%. The limit of detection for the Lewisites was 0.002 µg/mL nih.gov. The validation of this extraction method was further supported by its successful application to a proficiency test sample provided by the Organisation for the Prohibition of Chemical Weapons (OPCW) nih.gov.
Another analytical approach involves the use of liquid chromatography-inductively coupled plasma-mass spectrometry (LC-ICP-MS) for the analysis of Lewisite and its degradation products, such as 2-chlorovinylarsonous acid (CVAA) and 2-chlorovinylarsonic acid (CVAOA) nemc.usresearchgate.netnih.gov. A rapid method using solid sorbent sampling and LC/ICP-MS was developed for the confirmatory analysis of airborne Lewisite nemc.us. This method aimed to differentiate Lewisite from environmentally present arsenic species and quantify it and its hydrolysis/oxidation products at very low levels nemc.us. The method was designed to be highly selective, sensitive, and fast enough for its intended purpose, supporting monitoring during Lewisite processing campaigns nemc.us.
While Lewisite 1 and Lewisite 2 can be derivatized with thiols for GC-based analysis, this compound does not react with thiols and can be determined directly by GC with an electron capture detector (ECD) r-haas.de. This highlights the need for methods capable of analyzing individual Lewisite components within a mixture.
The complexity of Lewisite mixtures and their degradation products necessitates analytical methods that can account for multiple species dtic.milepa.gov. The stability of Lewisite compounds and their degradation products in different matrices and under various conditions is a critical factor in method validation dtic.mil. Studies have investigated the hydrolysis and oxidation of Lewisite on solid sorbent tubes, showing that oxidation can occur relatively quickly dtic.mil.
Inter-laboratory comparisons, such as proficiency tests organized by the OPCW, play a vital role in assessing the performance and reliability of analytical methods across different laboratories nih.govresearchgate.net. Successful participation in such tests demonstrates a laboratory's competence in accurately identifying and quantifying chemical warfare agents and related compounds.
Data tables summarizing method performance characteristics, such as detection limits, linearity ranges, precision (RSD), and accuracy (recovery), are essential components of method validation studies. While specific detailed inter-laboratory comparison data focusing solely on this compound across multiple methods were not extensively detailed in the search results, the validation of methods through proficiency testing and successful implementation in independent laboratories underscores the importance of collaborative efforts in ensuring analytical reliability for these challenging compounds nih.govdtic.mil.
Chemical Deactivation and Destruction Technologies
Neutralization Chemistries and Reaction Efficacy
Neutralization methods aim to convert Lewisite 3 into less hazardous substances through chemical reactions, often in solution. These processes typically involve oxidation or hydrolysis.
Oxidative Deactivation Methods (e.g., Sodium Permanganate (B83412), Hypochlorites)
Oxidative methods are effective in breaking down organoarsenic compounds. Agents such as sodium permanganate and hypochlorites (like sodium hypochlorite (B82951), commonly found in bleach) can react with this compound. These oxidants can cleave the carbon-arsenic bonds and oxidize the arsenic center, typically to a less toxic pentavalent state. Sodium hypochlorite and bleaching powder are known to neutralize and inactivate Lewisite nih.gov. Research indicates that active oxidants, such as hydrogen peroxide, are also efficient against lewisites, with significant reduction in Lewisite amount observed within one hour of treatment with a 3% hydrogen peroxide solution researchgate.net. Aqueous 20 wt% sodium permanganate has been found to be effective in destroying Lewisite fills in recovered munitions, producing inorganic pentavalent arsenate and various pentavalent organo-arsenicals as reaction products, alongside solid manganese dioxide dtic.mil.
Hydrolytic Deactivation in Alkaline Solutions
Hydrolysis involves the reaction of this compound with water, which is significantly accelerated in alkaline conditions ornl.govnih.govwikipedia.orgchemeurope.comsmolecule.com. While Lewisite generally hydrolyzes in water to form hydrochloric acid and chlorovinylarsenous oxide (Lewisite Oxide) ornl.govcdc.govnih.govnih.govnih.gov, hydrolysis in basic media, such as alcoholic caustic or carbonate solutions, leads to the formation of acetylene (B1199291) and trisodium (B8492382) arsenate nih.govwikipedia.orgchemeurope.comcdc.gov. This alkaline hydrolysis is a key method for deactivation, converting the toxic this compound into less volatile and potentially more manageable products, although the resulting solution still contains toxic arsenic in the form of arsenate nih.govchemeurope.comcdc.gov. The conversion to trisodium arsenate in alkaline solutions is a significant outcome of this deactivation pathway chemeurope.com.
Research findings on Lewisite hydrolysis indicate that the reaction is accelerated in alkaline solutions wikipedia.orgchemeurope.comsmolecule.com. While Lewisite 1 hydrolysis in basic solution is described as yielding acetylene and sodium arsenite ornl.gov, the general principle of alkaline hydrolysis leading to cleavage and formation of arsenates applies to the lewisite family, including this compound.
Thermal Degradation Processes
Thermal methods, including pyrolysis and incineration, are essential for the complete destruction of chemical warfare agents like this compound researchgate.netresearchgate.net. These processes utilize high temperatures to break down the chemical structure.
Pyrolysis Studies and Product Profiling
Pyrolysis involves the thermal decomposition of this compound in the absence or with limited amounts of oxygen. Studies on the thermal decomposition of Lewisite (as a model organoarsenic compound) show that decomposition begins around 700 K (approximately 427 °C) researchgate.netresearchgate.netnih.gov. The process is not highly sensitive to the presence of oxygen at this stage nih.gov.
Detailed research findings on Lewisite pyrolysis indicate the formation of several key products. The main products identified during pyrolysis include hydrogen chloride (HCl), solid carbon (C), elemental arsenic (As), and arsenic trichloride (B1173362) (AsCl₃) researchgate.netresearchgate.netnih.gov. Arsenic trichloride is noted as a main arsenic product, often produced in high yield researchgate.netnih.gov. Acetylene is identified as an important hydrocarbon product researchgate.netnih.gov.
Data on pyrolysis products can be summarized as follows:
| Temperature Range | Primary Gaseous Products | Primary Solid/Other Products | Key Arsenic Species |
| ~700 K and above | HCl, Acetylene | C, As | AsCl₃ |
Note: This table is illustrative based on research findings on Lewisite pyrolysis and should be considered interactive for detailed data exploration.
Kinetic modeling studies further explore the reaction pathways, indicating that unimolecular decomposition and radical reactions involving chlorine atoms and AsCl₂ radicals are significant chain carriers in the decomposition process researchgate.netresearchgate.net.
Incineration Dynamics and Elemental Evolution (Arsenic, Chloride)
Incineration involves the thermal destruction of this compound in the presence of excess oxygen at high temperatures. This method aims for complete combustion of the organic components and conversion of arsenic and chlorine into stable inorganic forms. Incineration equipment designed for toxic chemicals typically operates at average combustion chamber temperatures exceeding 1273 K (1000 °C) un.org.
Upon combustion, lewisites, including this compound, produce highly toxic arsenic trioxide (As₂O₃) google.com. Managing the release of this contaminant to the atmosphere at acceptable rates during typical incinerator operation can be challenging google.com.
Studies on the evolution of arsenic and chloride during Lewisite incineration highlight the temperature dependence of product formation researchgate.netresearchgate.netdntb.gov.ua. Below 600 °C, arsenic can exist in higher valence forms like As₂O₅. However, above 600 °C, the affinity between chlorine and arsenic becomes stronger than that between oxygen and arsenic, leading to a significant molar fraction of gaseous arsenic trichloride (AsCl₃) at higher temperatures (e.g., exceeding 75% at 1200 °C) researchgate.net. In oxygen-rich conditions, primary chloride species observed include Cl₂, HCl, AsCl₃, and atomic Cl researchgate.net.
Data on elemental evolution during Lewisite incineration:
| Temperature (°C) | Oxygen Conditions | Predominant Arsenic Species | Predominant Chloride Species |
| < 600 | Oxygen-enriched | As₂O₅ | Cl₂, HCl, AsCl₃, Cl |
| > 600 | Oxygen-enriched | AsCl₃, As₂O₅, As₂O₄, AsOCl | Cl₂, HCl, AsCl₃, Cl |
| Anoxic | N/A | AsCl₃, As | N/A |
Note: This table provides a general overview based on research findings and should be considered interactive for detailed data exploration across varying conditions.
Catalytic Decomposition Approaches
Catalytic decomposition involves using catalysts to facilitate the breakdown of this compound at potentially lower temperatures or with increased efficiency compared to non-catalytic thermal methods. Catalytic incineration over 623 K (350 °C) is a method mentioned for the destruction of toxic chemicals un.org. While specific catalysts for the decomposition of this compound are not extensively detailed in the immediately available information, the principle involves lowering the activation energy of the decomposition reactions. The presence of catalysts in the synthesis of Lewisite can lead to undesired degradation products google.com, suggesting that catalysts can influence its breakdown pathways. Further research is needed to identify and evaluate catalysts specifically optimized for the safe and efficient decomposition of this compound, focusing on minimizing toxic byproducts and facilitating the recovery or safe sequestration of arsenic.
Waste Stream Characterization and Management in Destruction Processes
The destruction of Lewisite generates various waste streams that require careful characterization and management. Regardless of the destruction method employed, the arsenic component of Lewisite is not eliminated and will remain in some form within the degradation or destruction products. nih.gov This necessitates specific approaches to handle these arsenic-rich wastes.
Common destruction and decontamination methods for Lewisite include hydrolysis, oxidation, and neutralization reactions. nih.govwikipedia.orgnrt.org These processes aim to convert the highly toxic Lewisite compounds into less toxic or more manageable substances.
Hydrolysis, the reaction with water, is a significant environmental breakdown pathway for Lewisite. wikipedia.orgnrt.org This process yields hydrochloric acid (HCl) and toxic arsenic(III) compounds such as 2-chlorovinylarsenous acid (CVAA) and 2-chlorovinylarsenious oxide (Lewisite oxide). nih.govnrt.orgnrt.org CVAA itself retains some vesicant properties similar to L-1. nrt.orgnrt.org In alkaline solutions, hydrolysis can lead to the formation of acetylene and trisodium arsenate. wikipedia.orgcdc.gov While hydrolysis can reduce the immediate threat of Lewisite, the resulting arsenic(III) compounds are still highly toxic and can persist in the environment. nrt.orgnrt.org
Oxidative decontamination methods are also used, which can produce arsenic(V) compounds. nrt.org These arsenic(V) compounds are generally considered less toxic than arsenic(III) compounds, but they are still hazardous. nrt.orgnrt.org For instance, oxidation of CVAA can generate 2-chlorovinylarsonic acid (CVAOA). epa.gov
Neutralization is another approach, often involving alkaline solutions or oxidizing agents like sodium hypochlorite or potassium permanganate. cdc.govnih.govdtic.mil Neutralization with aqueous sodium permanganate has been found effective in destroying Lewisite fills in recovered munitions, producing inorganic pentavalent arsenate and various pentavalent organo-arsenicals, along with solid manganese dioxide. dtic.mil
The waste streams generated from Lewisite destruction processes can include contaminated water, soil, debris, and equipment. epa.govcoloradosos.gov These materials will contain residual Lewisite or, more commonly, its hydrolysis and oxidation products, particularly various forms of arsenic. nih.govnrt.org Characterization of these waste streams is crucial to determine the concentration and species of arsenic and other hazardous byproducts. Analytical methods, such as gas chromatography/mass spectrometry (GC/MS) and liquid chromatography/mass spectrometry (LC/MS), are used to detect Lewisite and its degradation products, although a single method for all constituents and products can be challenging. epa.gov Total arsenic analysis is often used as a marker to assess the extent of contamination. nrt.org
Managing Lewisite-contaminated waste is complex due to the persistent nature of arsenic compounds. nrt.orgnrt.orgepa.gov Waste disposal options must be investigated early in the decontamination and cleanup process. epa.gov Landfills willing to accept such hazardous waste may be limited, and incineration can be prohibitively expensive or impractical, especially considering that combustion of Lewisite produces toxic arsenic trioxide. epa.govgoogle.com
Regulatory frameworks classify Lewisite and materials contaminated with it as hazardous waste, subject to stringent management requirements. coloradosos.gov This includes proper treatment, storage, transportation, and disposal. coloradosos.gov Contaminated environmental media, debris, and containers must be managed as hazardous waste if they contain Lewisite or its hazardous byproducts above regulatory thresholds. coloradosos.gov
Research findings highlight the need for effective methods not only to neutralize Lewisite but also to manage the resulting arsenic-containing waste. epa.govresearchgate.net The residual arsenic must be removed or immobilized to allow for site remediation and reuse. epa.gov Challenges remain in developing improved technologies for managing arsenic-rich waste from Lewisite destruction. researchgate.net
Data on the composition of Lewisite mixtures and the products of its degradation are essential for waste stream characterization. The table below summarizes the typical composition of Lewisite and some key degradation products.
| Compound Name | Formula | Typical Presence in Lewisite Mixture | PubChem CID |
| Lewisite 1 (L-1) | C₂H₂AsCl₃ | > 65% | 5372798 |
| Lewisite 2 (L-2) | C₄H₄AsCl₃ | 7-10% | 40334-69-8 |
| This compound (L-3) | C₆H₆AsCl₃ | 4-12% | 40334-70-1 |
| 2-chlorovinylarsenous acid (CVAA) | C₂H₄AsClO | Hydrolysis product | 10482312 |
| Lewisite oxide (CVAO) | C₂H₃AsO | Hydrolysis product | 13806661 |
| 2-chlorovinylarsonic acid (CVAOA) | C₂H₄AsClO₂ | Oxidation product | 5702414 |
| Arsenic trichloride | AsCl₃ | Production byproduct/impurity | 24185 |
| Hydrochloric acid | HCl | Hydrolysis product | 313 |
| Trisodium arsenate | Na₃AsO₄ | Alkaline hydrolysis product | 25250 |
| Manganese dioxide | MnO₂ | Permanganate neutralization product | 14807-96-6 |
Note: PubChem CIDs for Lewisite 2 and this compound are based on available information and may refer to specific isomers.
The management of waste streams from Lewisite destruction is a critical aspect of chemical weapons demilitarization, requiring robust characterization methods and effective, environmentally sound disposal strategies to mitigate the risks associated with residual arsenic and other hazardous byproducts.
Q & A
Q. What steps ensure reproducibility in this compound synthesis and toxicity studies?
- Methodological Answer : Publish detailed protocols (e.g., derivatization steps, GC conditions) and raw spectral data in open-access repositories. Use IUPAC nomenclature and cite foundational methods (e.g., Rosenblatt et al., 1975) to align with disciplinary standards .
Q. How can researchers mitigate institutional constraints when designing long-term this compound studies?
- Methodological Answer : Pre-register study designs (e.g., hypotheses, sample sizes) to secure approvals and funding. Use pilot studies to refine protocols and justify timelines. Collaborate with agencies like USAMRICD for archival samples to reduce procurement delays .
Q. Tables
| Parameter | Trans-Lewisite | Cis-Lewisite | Reference |
|---|---|---|---|
| Isomer Ratio (wt%) | 95.8 | 4.0 | |
| UV Absorptivity (215 nm) | 1.2 L/g·cm | N/A | |
| Hydrolysis Half-life (H₂O) | <1 hour | <1 hour |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
